molecular formula C15H14ClN3O B2914937 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 838906-11-9

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2914937
CAS No.: 838906-11-9
M. Wt: 287.75
InChI Key: KCJARAKHOQUBEH-UHFFFAOYSA-N
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Description

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a synthetic organic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a benzotriazole ring attached to a phenoxyethyl group, which includes a chlorine and a methyl substituent on the phenyl ring.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit herbicidal and antimicrobial activities , suggesting that the targets could be enzymes or proteins essential for the growth and survival of plants and microorganisms.

Mode of Action

Based on its structural similarity to other phenoxy herbicides , it might interfere with plant growth hormones, leading to uncontrolled and disorganized growth, ultimately causing the death of the plant. In the case of antimicrobial activity, it could potentially interfere with essential biochemical processes in the microorganism, leading to its death .

Biochemical Pathways

Phenoxy herbicides are known to affect the auxin signaling pathway in plants .

Pharmacokinetics

Similar compounds are generally absorbed through the leaves in plants and can be distributed throughout the plant via the vascular system . In microorganisms, these compounds could potentially enter the cells through passive diffusion or active transport mechanisms .

Result of Action

The result of the action of this compound is likely to be the death of the target organisms (plants or microorganisms) due to disruption of essential biochemical processes . In plants, this could manifest as uncontrolled and disorganized growth, while in microorganisms, it could lead to metabolic disruption and cell death .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of this compound . For example, the compound’s activity might be affected by the pH of the soil in which the target plants are growing. Similarly, the presence of other chemicals could potentially interfere with the compound’s activity or stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)acetohydrazide
  • 4-chloro-2-methylphenoxyacetic acid (MCPA)
  • N-[2-(4-chloro-2-methylphenoxy)ethyl]thiophene-2-carboxamide

Uniqueness

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole stands out due to its unique combination of a benzotriazole ring and a phenoxyethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJARAKHOQUBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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